molecular formula C20H33NaO6S B1602972 Entsufon sodium CAS No. 2917-94-4

Entsufon sodium

Cat. No.: B1602972
CAS No.: 2917-94-4
M. Wt: 424.5 g/mol
InChI Key: FCZYGJBVLGLYQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Entsufon Sodium is synthesized through the sulfonation of octoxynol-2, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes with controlled reaction conditions to ensure high yield and purity. The sulfonation reaction is carried out in a reactor, followed by neutralization in a separate vessel. The final product is then purified and dried to obtain the desired form .

Chemical Reactions Analysis

Types of Reactions: Entsufon Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Entsufon Sodium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Entsufon Sodium involves its ability to reduce surface tension and enhance the solubility of other compounds. It achieves this by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property makes it an effective surfactant in various applications .

Comparison with Similar Compounds

Uniqueness of Entsufon Sodium: this compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring enhanced solubility and surface tension reduction .

Properties

CAS No.

2917-94-4

Molecular Formula

C20H33NaO6S

Molecular Weight

424.5 g/mol

IUPAC Name

sodium;2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonate

InChI

InChI=1S/C20H34O6S.Na/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)26-13-12-24-10-11-25-14-15-27(21,22)23;/h6-9H,10-16H2,1-5H3,(H,21,22,23);/q;+1/p-1

InChI Key

FCZYGJBVLGLYQU-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)[O-].[Na+]

2917-94-4

physical_description

Liquid

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.